molecular formula C19H20N2O3 B4910098 1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione

Cat. No.: B4910098
M. Wt: 324.4 g/mol
InChI Key: DWKRKLKJLINCOT-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a pyrrolidine-2,5-dione core with a 4-methoxyphenyl group and a 2-phenylethylamino substituent, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-Methoxyphenyl Group: This step involves the substitution reaction where a 4-methoxyphenyl group is introduced to the pyrrolidine-2,5-dione core.

    Attachment of the 2-Phenylethylamino Group: The final step involves the reaction of the intermediate compound with 2-phenylethylamine under suitable conditions to form the desired product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione can be compared with similar compounds such as:

These compounds share structural similarities but differ in their substituents and specific chemical properties

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenylethylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-24-16-9-7-15(8-10-16)21-18(22)13-17(19(21)23)20-12-11-14-5-3-2-4-6-14/h2-10,17,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKRKLKJLINCOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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